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Abstract: Uprifosbuvir is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV)

NS5B RNA polymerase.[1][2] For research and development purposes, a highly efficient and

scalable synthesis route from the readily available starting material, uridine, is paramount. This

document outlines a detailed protocol for the five-step synthesis of Uprifosbuvir, adapted from

the work of Klapars, Chung, and colleagues, which boasts a remarkable 50% overall yield.[3][4]

[5][6] This represents a significant improvement over earlier 12-step syntheses that had a mere

1% overall yield.[4][6] The protocols provided herein are intended for laboratory-scale synthesis

for research applications.

Overview of the Synthetic Pathway
The synthesis of Uprifosbuvir from uridine is accomplished in five key steps:

Selective Acylation and Oxidation: Uridine is first protected and then selectively oxidized to

introduce a ketone functionality at the 2'-position of the ribose sugar.[3][4]

Methylation: A methyl group is introduced at the 2'-position.[6]

Cyclization and Chlorination: Intramolecular cyclization followed by chlorination installs the

tertiary chloride at the 2'-position.[3][6]
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Phosphoramidation: The crucial phosphoramidate moiety is introduced at the 5'-hydroxyl

group.[3][6]

Final Deprotection and Crystallization: Removal of protecting groups and final purification

yields Uprifosbuvir.

Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the Uprifosbuvir
synthesis.
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Step Reaction
Key
Reagents

Solvent(s)
Typical
Yield

Reference(s
)

1

Selective

Acylation and

Oxidation of

Uridine

Pivaloyl

chloride,

Pyridine,

BF₃·OEt₂,

TEMPO,

AcOOH

Pyridine,

Toluene
83% [3][7]

2

Methylation

of 2'-Keto

Intermediate

MeMgBr,

MnCl₂

Toluene,

Anisole

90% (assay

yield)
[6][7]

3

Anhydrouridin

e Formation

and

Chlorination

N,O-

Bis(trimethyls

ilyl)acetamide

(BSA), DBU,

Me₂SiCl₂,

FeCl₃

Anisole, 2-

Me-THF

87% (for

anhydrouridin

e)

[3][7]

4

Dynamic

Stereoselecti

ve

Phosphorami

dation

Phenyl

chlorophosph

oramidate,

Chiral

Imidazole

Catalyst

Isopropyl

Acetate
88% [3][8]

5

Deprotection

and

Crystallizatio

n

- - - -

Overall
Uridine to

Uprifosbuvir
50% [3][5]
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Note: These protocols are adapted for research-scale synthesis and should be performed by

trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Preparation of 2'-Keto-3',5'-di-O-pivaloyluridine
This procedure involves the selective acylation of uridine followed by oxidation.

Materials:

Uridine

Anhydrous Pyridine

Pivaloyl Chloride

Toluene

Boron trifluoride diethyl etherate (BF₃·OEt₂)

TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)

Tetrabutylammonium bromide (TBAB)

Peracetic acid (AcOOH)

Dioctyl sulfide

Protocol:

To a dry reaction vessel under a nitrogen atmosphere, add uridine (1.0 equiv) and anhydrous

pyridine (approx. 3 mL per gram of uridine). Stir at room temperature until all solids dissolve.

Cool the mixture to 0-5 °C in an ice bath.

Slowly add pivaloyl chloride (2.2 equiv) while maintaining the internal temperature below 10

°C.

Allow the reaction to warm to room temperature and stir for 14-24 hours. Monitor the reaction

by TLC or HPLC.
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Upon completion, quench the reaction with water and extract the product with toluene.

To the toluene solution, add BF₃·OEt₂ (1.2 equiv) and heat to 40 °C for 10 hours to drive the

acyl migration.

Cool the reaction mixture to -10 °C.

In a separate vessel, prepare the oxidation reagent by mixing TEMPO, tetrabutylammonium

bromide, and peracetic acid in toluene.

Add the oxidation reagent to the reaction mixture, maintaining the temperature below 20 °C.

Stir for 24 hours.

Quench the reaction with an aqueous solution of sodium thiosulfate.

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under

reduced pressure.

The crude product can be purified by crystallization from a suitable solvent system (e.g.,

toluene/heptane) to yield the crystalline ketone.[7]

Step 2: Methylation of the 2'-Keto Intermediate
This step introduces the 2'-methyl group with high diastereoselectivity.

Materials:

2'-Keto-3',5'-di-O-pivaloyluridine

Anhydrous Toluene

Anhydrous Anisole

Methylmagnesium bromide (MeMgBr) solution

Manganese(II) chloride (MnCl₂)

Protocol:
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To a dry reaction vessel under a nitrogen atmosphere, add the 2'-keto intermediate (1.0

equiv) dissolved in a mixture of toluene and anisole.

In a separate vessel, prepare the methylmanganese reagent by adding MnCl₂ to a solution

of MeMgBr in THF.

Cool the solution of the keto intermediate to -15 °C.

Slowly add the pre-formed methylmanganese reagent to the keto-intermediate solution.

Stir the reaction at -15 °C and monitor by TLC or HPLC until completion.

Quench the reaction by the slow addition of aqueous ammonium chloride solution.

Warm the mixture to room temperature and separate the layers.

Extract the aqueous layer with toluene.

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under

reduced pressure to yield the crude tertiary alcohol.[6][7]

Step 3: Anhydrouridine Formation and Chlorination
This two-part step first forms a cyclized intermediate, which is then chlorinated.

Materials:

Crude tertiary alcohol from Step 2

Anisole

2-Methyltetrahydrofuran (2-MeTHF)

Hydrochloric acid (catalytic amount)

N,O-Bis(trimethylsilyl)acetamide (BSA)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Methanol

Isopropyl alcohol (IPA)

Dichlorodimethylsilane (Me₂SiCl₂)

Iron(III) chloride (FeCl₃)

Tetramethyldisiloxane (TMDSO)

Protocol:

Part A: Anhydrouridine Formation

Dissolve the crude tertiary alcohol in a mixture of anisole and 2-MeTHF.

Add a catalytic amount of concentrated HCl and heat the mixture to 75 °C.

Slowly add BSA and continue stirring at 75 °C for 8 hours.[7]

Cool the reaction to 60 °C and add methanol, followed by DBU.[7]

After 90 minutes, cool the reaction and crystallize the anhydrouridine product by adding IPA.

[7]

Filter the solid and wash with cold IPA to obtain the pure anhydrouridine intermediate.

Part B: Chlorination

Suspend the anhydrouridine intermediate in a suitable solvent.

Add dichlorodimethylsilane, iron(III) chloride, and tetramethyldisiloxane.

Stir the reaction at room temperature until completion as monitored by TLC or HPLC.

Carefully quench the reaction with an aqueous bicarbonate solution.

Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and

concentrate to give the crude 2'-chloro intermediate.
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Step 4: Dynamic Stereoselective Phosphoramidation
This is the key step to install the phosphoramidate side chain with high stereocontrol.

Materials:

2'-Chloro intermediate from Step 3

(S)-Alanine isopropyl ester hydrochloride

Phenyl dichlorophosphate

Triethylamine

Isopropyl acetate (iPrOAc)

Chiral dimeric imidazole carbamate catalyst

Protocol:

Preparation of the Chlorophosphoramidate Reagent:

In a dry vessel, dissolve phenyl dichlorophosphate in iPrOAc and cool to -20 °C.

In a separate vessel, prepare a mixture of (S)-alanine isopropyl ester (prepared from its

hydrochloride salt and a base) and triethylamine.

Slowly add the alanine ester mixture to the phenyl dichlorophosphate solution, maintaining

the temperature below -10 °C.

Stir for 1 hour, then filter the resulting slurry to obtain a solution of the

chlorophosphoramidate reagent.[7]

Phosphoramidation Reaction:

To a solution of the 2'-chloro intermediate (1.0 equiv) in a suitable solvent, add the chiral

imidazole catalyst (typically 1-5 mol%).

Cool the mixture to the desired temperature (e.g., 0 °C).
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Slowly add the freshly prepared solution of the chlorophosphoramidate reagent.

Stir the reaction until completion, monitoring by HPLC to observe the formation of

Uprifosbuvir.

Quench the reaction with water.

Separate the organic layer, wash sequentially with aqueous acid, aqueous base, and

brine.

Dry the organic layer over sodium sulfate and concentrate to give the crude Uprifosbuvir.

Step 5: Final Purification
The crude Uprifosbuvir is purified by crystallization to obtain the final product with high purity.

The specific crystallization solvent system may vary but can include mixtures of esters and

alkanes.

Visualizations
Mechanism of Action: Uprifosbuvir as an HCV NS5B
Polymerase Inhibitor
Uprifosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form.

This active metabolite then acts as a competitive inhibitor and chain terminator of the HCV

NS5B RNA-dependent RNA polymerase, thus halting viral replication.
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Caption: Metabolic activation and mechanism of action of Uprifosbuvir.

Experimental Workflow: Synthesis of Uprifosbuvir from
Uridine
This diagram illustrates the high-level workflow for the five-step synthesis of Uprifosbuvir.
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Caption: High-level workflow for the synthesis of Uprifosbuvir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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